molecular formula C26H28O2 B12641694 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid CAS No. 119999-08-5

6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid

Cat. No.: B12641694
CAS No.: 119999-08-5
M. Wt: 372.5 g/mol
InChI Key: UJHRUCLKPQQBOQ-UHFFFAOYSA-N
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Description

This compound is a naphthalene-2-carboxylic acid derivative substituted at the 6-position with a 3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl group. The carboxylic acid group at position 2 confers polarity, influencing solubility and pharmacokinetics .

Properties

CAS No.

119999-08-5

Molecular Formula

C26H28O2

Molecular Weight

372.5 g/mol

IUPAC Name

6-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C26H28O2/c1-16-12-22-23(26(4,5)11-10-25(22,2)3)15-21(16)19-8-6-18-14-20(24(27)28)9-7-17(18)13-19/h6-9,12-15H,10-11H2,1-5H3,(H,27,28)

InChI Key

UJHRUCLKPQQBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid involves several steps. One common synthetic route includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by reduction and methylation reactions to introduce the pentamethyl-dihydronaphthalene moiety . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituent/Linkage Functional Group Molecular Weight (g/mol) Key Reference
6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid Naphthalene-2-COOH Direct attachment of pentamethyl-dihydronaphthalene Carboxylic acid ~400 (estimated)
Bexarotene (LG69) Benzoic acid Ethenyl-linked pentamethyl-dihydronaphthalene Carboxylic acid 348.45
6-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl]naphthalene-2-carboxylic acid Naphthalene-2-COOH Carbonyl-linked tetramethyl-dihydronaphthalene Carboxylic acid 374.48
6-(5-Azido-8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)naphthalene-2-carboxylic acid Naphthalene-2-COOH Azido-substituted dihydronaphthalene Carboxylic acid 371.40
5,6,7,8-Tetrahydro-2-naphthoic acid Naphthalene-2-COOH Unsubstituted tetralin ring Carboxylic acid 188.22
6-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthalenecarbonyl)nicotinic acid methyl ester Nicotinic acid ester Carbonyl-linked pentamethyl-dihydronaphthalene Methyl ester 365.47

Functional and Pharmacological Differences

Lipophilicity and Bioavailability
  • Bexarotene (logP ~6.5) shares similar lipophilicity due to its methyl-rich substituent but features a benzoic acid core, which may alter tissue distribution .
Metabolic Stability
  • The absence of a carbonyl bridge (unlike the compound in ) in the target compound may reduce susceptibility to enzymatic hydrolysis, improving metabolic stability.
  • Bexarotene undergoes hepatic oxidation via CYP3A4 to active metabolites (e.g., 7-hydroxy-bexarotene), whereas the naphthalene core in the target compound might favor alternative metabolic pathways .
Receptor Binding and Activity
  • Bexarotene is a retinoid X receptor (RXR) agonist used in lymphoma treatment. The naphthalene-based target compound could exhibit altered RXR binding due to steric effects from the extended aromatic system .
  • The azido derivative () introduces photoreactive properties, enabling crosslinking studies—a feature absent in the target compound .

Biological Activity

6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. Its structural complexity and the presence of multiple functional groups suggest a range of interactions with biological targets. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC23H30O2
Molecular Weight366.5 g/mol
IUPAC Name6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with Retinoid X Receptors (RXR) . RXRs are nuclear receptors that play crucial roles in regulating gene expression related to various physiological processes including metabolism and cell differentiation.

  • Agonistic Activity : The compound acts as an agonist for RXR, which suggests it may enhance RXR-mediated transcriptional activity. This interaction can lead to downstream effects on cellular signaling pathways and gene expression profiles.
  • Potential Anti-cancer Properties : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against tumor cells by inducing apoptosis or inhibiting cell proliferation. The specific pathways involved need further elucidation.

In Vitro Studies

In vitro assays have demonstrated that 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid can modulate the activity of various enzymes and receptors. For instance:

  • Enzyme Interaction : It has been reported to influence the activity of enzymes involved in metabolic pathways.
  • Cell Line Studies : Research involving cancer cell lines has shown that this compound can inhibit growth at specific concentrations.

Case Studies

  • Cancer Cell Lines : In a study focusing on breast cancer cell lines, the compound exhibited significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to apoptosis induction through the activation of RXR pathways .
  • Neurodegenerative Models : Another investigation explored its neuroprotective effects in models of neurodegeneration. The findings suggested potential benefits in modulating oxidative stress levels and inflammation .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other known RXR agonists:

Compound NameBiological ActivityMechanism of Action
BexaroteneAnti-cancerRXR agonist
LG100268NeuroprotectiveRXR modulation
6-(3-Pentylphenyl)-1H-pyrrole-2-carboxylic acidCytotoxicity against tumor cellsRXR activation

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